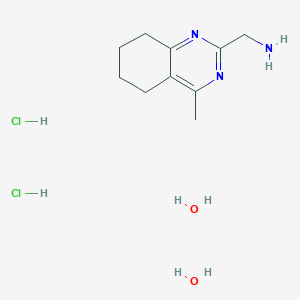

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate

Beschreibung

This compound is a quinazoline derivative featuring a tetrahydroquinazoline core with a methyl substituent at the 4-position and a methanamine group at the 2-position. The dihydrochloride dihydrate salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications.

Eigenschaften

IUPAC Name |

(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine;dihydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH.2H2O/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;;;;/h2-6,11H2,1H3;2*1H;2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIPVWQCPATGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC(=N1)CN.O.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a formamide or formic acid derivative.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Addition of the Methanamine Group: The methanamine group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of the Dihydrochloride Dihydrate Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt, followed by crystallization to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the quinazoline ring or the methanamine group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, halides.

Major Products Formed

Oxidation Products: Quinazoline N-oxides, quinazoline diones.

Reduction Products: Reduced quinazoline derivatives, secondary amines.

Substitution Products: Functionalized quinazoline derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives, which are important in medicinal chemistry and materials science.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The quinazoline core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Structure and Substituents

- The methyl group at the 4-position and the dihydrochloride dihydrate salt are critical for its physicochemical properties .

- Compound 12 () : A quinazolin-2,4-dione derivative with a thiazole hydrazide moiety (C19H16N6O3S, MW 408.44). The thiazole ring introduces sulfur-based electronic effects, which may enhance binding to metalloenzymes or metal-containing biological targets .

- (4-Methylthiazol-2-yl)methanamine Dihydrochloride () : Features a thiazole core (C5H10Cl2N2S, MW 201.12) instead of quinazoline. The absence of a fused benzene ring reduces molecular complexity but limits π-π stacking interactions common in quinazoline-based drugs .

Salt and Hydrate Forms

- Target Compound : The dihydrochloride dihydrate form improves water solubility, crucial for oral bioavailability. Hydrates often exhibit higher crystalline stability than anhydrous forms .

- Compound 15 () : An oxadiazole-containing quinazoline derivative (C17H12N4O3, MW 320.31) without a salt form. The lack of ionic character may reduce solubility but increase membrane permeability .

- Histamine Dihydrochloride (): A non-quinazoline example (C5H11Cl2N3, MW 184.07) with a dihydrochloride salt. Comparative analysis suggests that salt formation is a common strategy to optimize drug-like properties across diverse heterocycles .

Physical and Spectral Properties

Pharmacological Potential

- Target Compound : While bioactivity data are absent, tetrahydroquinazoline derivatives are frequently explored as kinase inhibitors or CNS agents due to their ability to cross the blood-brain barrier .

- Analgesic Activity () : Pyrazole and triazole analogs of quinazoline showed significant analgesic effects, suggesting that the target compound’s amine group could similarly modulate pain pathways .

- Antimicrobial and Anticancer Applications () : Marine-derived quinazoline analogs exhibit diverse bioactivities, implying that structural modifications (e.g., dihydrochloride salts) could enhance therapeutic efficacy .

Biologische Aktivität

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate is a chemical compound characterized by its unique quinazoline structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following article provides a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound features a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Its molecular formula is , which indicates the presence of two hydrochloride ions and two water molecules in its hydrated form. This structure contributes to its solubility and stability in biological environments.

| Property | Value |

|---|---|

| Molecular Weight | 222.16 g/mol |

| Solubility | Soluble in water and alcohol |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

The results demonstrated that the compound has comparable efficacy to established antibiotics like ampicillin, particularly against S. aureus.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research suggests that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and modulation of signaling pathways.

The proposed mechanism involves the interaction of the quinazoline core with cellular targets such as:

- Enzymes : Inhibition of kinases involved in cell proliferation.

- Receptors : Modulation of growth factor receptors that drive tumor growth.

- Nucleic Acids : Intercalation into DNA, disrupting replication processes.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis |

Synthetic Routes

The synthesis of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate typically involves several key steps:

- Formation of the Quinazoline Core : Cyclization reactions with an aniline derivative.

- Methyl Group Introduction : Alkylation using methyl iodide.

- Methanamine Group Addition : Reductive amination with aldehyde or ketone precursors.

Chemical Reactions Analysis

The compound can undergo various chemical transformations:

- Oxidation : Using agents like potassium permanganate to form quinazoline derivatives.

- Reduction : Utilizing lithium aluminum hydride for modifying functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.